![molecular formula C17H13Cl2NO6 B2677994 Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 898921-20-5](/img/structure/B2677994.png)
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2NO6 and its molecular weight is 398.19. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H13Cl2NO6 and features several functional groups that contribute to its biological activity. The presence of the dichlorophenyl group enhances its reactivity, while the amino and hydroxymethyl groups play crucial roles in its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : this compound was tested against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, derivatives related to this compound showed IC50 values ranging from 26.6 to 42.6 μM against MCF-7 cells .
- Mechanisms of Action : The compound's structure allows it to interact with key cellular pathways involved in cancer progression. It has been suggested that the inhibition of cyclin-dependent kinases (CDKs) may be a mechanism through which these compounds exert their anticancer effects .
2. Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies:
- Tyrosinase Inhibition : Tyrosinase is an enzyme critical for melanin production and is a target for skin-whitening agents. The compound demonstrated competitive inhibition with an IC50 value of approximately 7.69 μM, significantly lower than that of kojic acid (IC50 = 23.64 μM), indicating its potential as a skin-lightening agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
Compound Name | Structure Features | Unique Aspects | IC50 Values |
---|---|---|---|
Methyl 6-amino-5-cyano-4-(3-hydroxyphenyl)-4H-pyran-3-carboxylate | Contains cyano and hydroxy groups | Higher reactivity due to cyano group | Not specified |
Methyl 6-amino-5-cyano-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate | Features a methoxy group | Enhanced solubility due to methoxy substitution | Not specified |
Pyranopyrazole derivatives | Fused heterocyclic structure | Exhibits diverse biological activities | Not specified |
This table highlights how this compound stands out due to its specific combination of functional groups and its potent biological activities.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activities against cell lines SW-480 and MCF-7. The most potent derivatives showed IC50 values indicating strong anti-proliferative effects .
- Mechanistic Studies : Research involving molecular dynamics simulations has provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression .
Scientific Research Applications
The compound exhibits promising biological activities, which have been explored in various studies:
- Anticancer Properties : Preliminary studies suggest that methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may possess anticancer properties due to its structural similarity to known anticancer agents. For instance, compounds with similar pyranopyran structures have shown efficacy against multiple cancer cell lines .
- Antimicrobial Activity : The presence of the dichlorophenyl group enhances the compound's reactivity and biological activity, making it a candidate for antimicrobial applications. Research indicates that derivatives of pyran compounds often exhibit significant antibacterial and antifungal properties .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression .
Case Studies
- In vitro Anticancer Effect Study : A study conducted on various synthesized derivatives demonstrated that certain modifications in the structure of pyran-based compounds led to enhanced cytotoxicity against cancer cell lines such as MCF-7 . The results indicated that the introduction of specific substituents could significantly improve the therapeutic potential of these compounds.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of related pyran derivatives showed promising results against cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . This suggests that this compound could be further investigated for anti-inflammatory applications.
Properties
IUPAC Name |
methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(9-4-7(18)2-3-10(9)19)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBUVCKLGDJANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Cl)Cl)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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